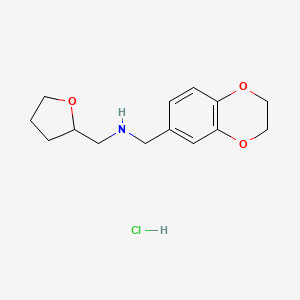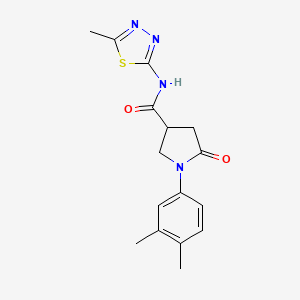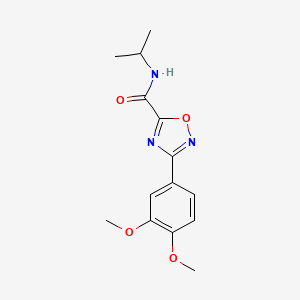![molecular formula C19H26N2O5 B4426243 1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4426243.png)
1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DMCM is a potent and selective antagonist of the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of brain activity.
Mécanisme D'action
1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By blocking the binding of GABA to the receptor, this compound reduces the inhibitory effects of GABA, leading to increased excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. This compound has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response system in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone in lab experiments is its selectivity for the GABA-A receptor, which allows for precise manipulation of the receptor. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone. One area of interest is the role of the GABA-A receptor in the regulation of pain and inflammation. This compound has been found to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential therapeutic use in the treatment of inflammatory conditions. Another area of interest is the development of more selective GABA-A receptor antagonists, which could have potential therapeutic benefits in the treatment of anxiety, depression, and epilepsy.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone has been extensively used in scientific research as a GABA-A receptor antagonist. It has been used to study the role of the GABA-A receptor in the regulation of anxiety, depression, and epilepsy. This compound has also been used to investigate the effects of GABA-A receptor antagonists on learning and memory, as well as the role of GABA-A receptors in the regulation of sleep.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-12-9-20(10-13(2)26-12)19(23)14-7-18(22)21(11-14)16-6-5-15(24-3)8-17(16)25-4/h5-6,8,12-14H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVIFNHVCBDQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)
![ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate](/img/structure/B4426167.png)
![4-(4-methoxyphenyl)-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B4426169.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4426181.png)

![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426189.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)



![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426258.png)